molecular formula C10H12O2 B098388 Norborn-5-en-2-ylacrylic acid CAS No. 15222-64-7

Norborn-5-en-2-ylacrylic acid

Cat. No.: B098388
CAS No.: 15222-64-7
M. Wt: 164.20 g/mol
InChI Key: PSQVRPSVCYLDTE-XSXCAFCXSA-N
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Description

Norborn-5-en-2-ylacrylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is characterized by a norbornene ring structure fused with an acrylic acid moiety, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norborn-5-en-2-ylacrylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with acrylic acid under controlled conditions to form the norbornene structure. This reaction is followed by various purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the double bond in the norbornene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, acids, and bases.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated norbornene derivatives.

Scientific Research Applications

Norborn-5-en-2-ylacrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring structures.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Norborn-5-en-2-ylacrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the norbornene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    Norbornene: Shares the norbornene ring structure but lacks the acrylic acid moiety.

    Acrylic Acid: Contains the acrylic acid moiety but lacks the norbornene ring.

    Norborn-5-en-2-ylacetic Acid: Similar structure but with an acetic acid moiety instead of acrylic acid.

Uniqueness: Norborn-5-en-2-ylacrylic acid is unique due to the combination of the norbornene ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

CAS No.

15222-64-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid

InChI

InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1

InChI Key

PSQVRPSVCYLDTE-XSXCAFCXSA-N

SMILES

C1C2CC(C1C=C2)C=CC(=O)O

Isomeric SMILES

C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C=CC(=O)O

15222-64-7

Origin of Product

United States

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